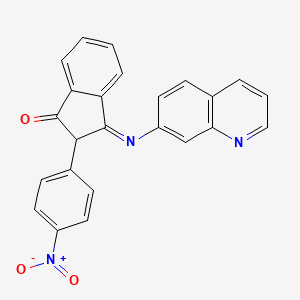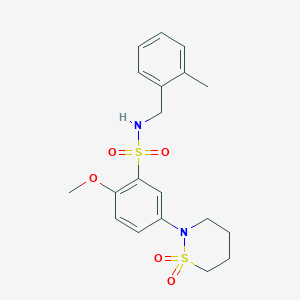
1,4-phenylene bis(2-iodobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-phenylene bis(2-iodobenzoate) is a chemical compound that is widely used in scientific research. It is a versatile molecule that has many applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
1,4-phenylene bis(2-iodobenzoate) has many applications in scientific research. It is commonly used as a crosslinking agent in the synthesis of polymers and hydrogels. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been shown to have antimicrobial and anticancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1,4-phenylene bis(2-iodobenzoate) is not fully understood. It is believed to work by disrupting the structure and function of target molecules, such as proteins and nucleic acids. This can lead to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
1,4-phenylene bis(2-iodobenzoate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use as an antimicrobial agent. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer drug. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-phenylene bis(2-iodobenzoate) in lab experiments is its versatility. It can be used in a wide range of applications, from crosslinking polymers to detecting proteins. Additionally, it has been shown to have low toxicity, making it a safe choice for many experiments. However, one of the main limitations of using 1,4-phenylene bis(2-iodobenzoate) is its cost. It is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1,4-phenylene bis(2-iodobenzoate). One promising area of research is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-phenylene bis(2-iodobenzoate) and its potential use as an anticancer drug. Finally, there is potential for the development of new fluorescent probes based on this compound, which could be used in a variety of applications.
Métodos De Síntesis
The synthesis of 1,4-phenylene bis(2-iodobenzoate) involves the reaction of 1,4-dihydroxybenzene with 2-iodobenzoic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Propiedades
IUPAC Name |
[4-(2-iodobenzoyl)oxyphenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFVXXWCOKCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)



![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)
![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)